molecular formula C20H18N2O4 B3448450 N-{4-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-furamide

N-{4-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-furamide

Cat. No. B3448450
M. Wt: 350.4 g/mol
InChI Key: LLXSQKLBOGIGDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-furamide, also known as MPAP, is a synthetic compound that has been widely studied for its potential therapeutic applications. MPAP belongs to the class of compounds known as phenylacetamides, which have been shown to exhibit a variety of biological activities. In

Mechanism of Action

The exact mechanism of action of N-{4-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-furamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a variety of cellular processes, including calcium signaling, protein folding, and cell survival. By modulating the activity of the sigma-1 receptor, this compound is thought to exert its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. Additionally, this compound has been shown to increase the expression of several neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). These effects are thought to contribute to the antidepressant and neuroprotective effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-furamide in lab experiments is that it has been shown to be relatively safe and well-tolerated in animals. Additionally, this compound has been shown to have a long half-life, which allows for sustained effects over time. However, one limitation of using this compound in lab experiments is that it is a synthetic compound, which may limit its translational potential.

Future Directions

There are several potential future directions for research on N-{4-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-furamide. One area of interest is the potential use of this compound in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential therapeutic targets. Finally, studies are needed to determine the safety and efficacy of this compound in humans.

Scientific Research Applications

N-{4-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-furamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antidepressant, anxiolytic, and antinociceptive effects in animal models. Additionally, this compound has been shown to have neuroprotective effects in a variety of models of neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke.

properties

IUPAC Name

N-[4-methyl-2-[(2-phenoxyacetyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-14-9-10-16(22-20(24)18-8-5-11-25-18)17(12-14)21-19(23)13-26-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXSQKLBOGIGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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